
1-Phenyltriacontan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyltriacontan-3-one is an organic compound with the molecular formula C36H64O It is characterized by a long aliphatic chain with a phenyl group attached to the third carbon atom, making it a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyltriacontan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of a long-chain alkane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyltriacontan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-Phenyltriacontanoic acid.
Reduction: 1-Phenyltriacontan-3-ol.
Substitution: 4-Nitro-1-phenyltriacontan-3-one (nitration product).
Applications De Recherche Scientifique
1-Phenyltriacontan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: It serves as a probe in studies of lipid-protein interactions due to its long aliphatic chain.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its hydrophobic properties to encapsulate and transport hydrophobic drugs.
Industry: It is used in the formulation of specialty lubricants and as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
1-Phenyltriacontan-3-one can be compared with other long-chain ketones such as 1-Phenylhexadecan-3-one and 1-Phenylheptadecan-3-one. While these compounds share similar structural features, this compound is unique due to its longer aliphatic chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Comparaison Avec Des Composés Similaires
- 1-Phenylhexadecan-3-one
- 1-Phenylheptadecan-3-one
- 1-Phenylnonadecan-3-one
Propriétés
Numéro CAS |
825629-38-7 |
|---|---|
Formule moléculaire |
C36H64O |
Poids moléculaire |
512.9 g/mol |
Nom IUPAC |
1-phenyltriacontan-3-one |
InChI |
InChI=1S/C36H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-36(37)34-33-35-30-27-26-28-31-35/h26-28,30-31H,2-25,29,32-34H2,1H3 |
Clé InChI |
QMCVDHAEKUXGCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


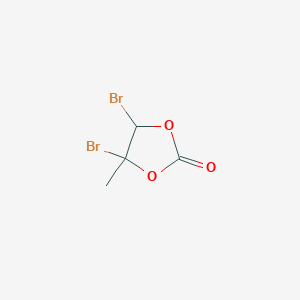
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
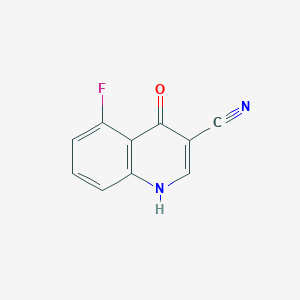
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
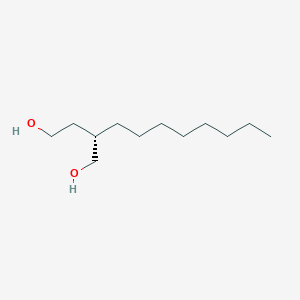


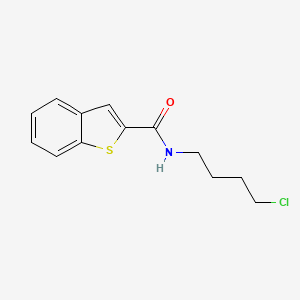
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
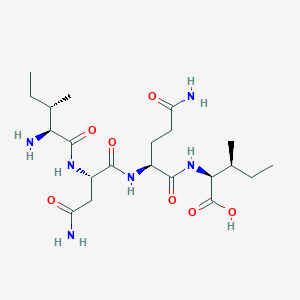
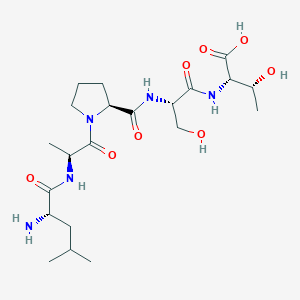
methanone](/img/structure/B14223063.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
